molecular formula C32H33NO3 B157461 (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one CAS No. 128822-05-9

(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one

Cat. No. B157461
M. Wt: 479.6 g/mol
InChI Key: LUEBYMKGPWJHRS-OFQAEJFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.

Biochemical And Physiological Effects

Studies have shown that (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one exhibits anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been found to have insecticidal properties, making it a potential candidate for use in pest control.

Advantages And Limitations For Lab Experiments

One advantage of using (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one in lab experiments is its potential for use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use.

Future Directions

Future research on (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one could focus on elucidating its mechanism of action, optimizing its use as a chiral building block for the synthesis of other compounds, and exploring its potential applications in pest control. Additionally, further studies could investigate its potential for use in the development of new drugs for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one involves the reaction of 5-(trityloxymethyl)pyrrolidin-2-one with (1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields of research. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. In agriculture, it has been found to have insecticidal properties, which could be useful in pest control. In industry, it has been used as a chiral building block for the synthesis of other compounds.

properties

CAS RN

128822-05-9

Product Name

(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

(5S)-1-[(1R,6R)-6-methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C32H33NO3/c1-24-13-11-12-20-29(24)31(35)33-28(21-22-30(33)34)23-36-32(25-14-5-2-6-15-25,26-16-7-3-8-17-26)27-18-9-4-10-19-27/h2-12,14-19,24,28-29H,13,20-23H2,1H3/t24-,28+,29-/m1/s1

InChI Key

LUEBYMKGPWJHRS-OFQAEJFBSA-N

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1C(=O)N2[C@@H](CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

SMILES

CC1CC=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1CC=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

synonyms

Ethanone, 1-(6-methyl-3-cyclohexen-1-yl)-, (1R-trans)- (9CI)

Origin of Product

United States

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